4,6-Dimethyl-2-(2-oxopropoxy)pyridine-3-carbonitrile
Overview
Description
4,6-Dimethyl-2-(2-oxopropoxy)pyridine-3-carbonitrile is a heterocyclic organic compound that features a pyridine ring substituted with dimethyl, oxopropoxy, and carbonitrile groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Dimethyl-2-(2-oxopropoxy)pyridine-3-carbonitrile typically involves the reaction of 4,6-dimethyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile with appropriate reagents under controlled conditions. One common method includes the use of potassium ferricyanide in an alkaline medium, which results in the formation of oxidation products .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques may be employed to facilitate industrial-scale production.
Chemical Reactions Analysis
Types of Reactions: 4,6-Dimethyl-2-(2-oxopropoxy)pyridine-3-carbonitrile undergoes various chemical reactions, including:
Substitution: The pyridine ring allows for nucleophilic substitution reactions, where different substituents can be introduced at specific positions on the ring.
Common Reagents and Conditions:
Oxidizing Agents: Potassium ferricyanide in an alkaline medium.
Substitution Reagents: Various nucleophiles can be used depending on the desired substitution pattern.
Major Products:
Scientific Research Applications
4,6-Dimethyl-2-(2-oxopropoxy)pyridine-3-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its potential use in drug development, particularly in the design of antiviral and anticancer agents.
Industry: Utilized in the development of new materials and chemical sensors.
Mechanism of Action
The exact mechanism of action of 4,6-Dimethyl-2-(2-oxopropoxy)pyridine-3-carbonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. For example, derivatives of this compound have shown affinity to the zinc finger domain of the HIV-1 p7 nucleocapsid protein, indicating potential antiviral activity .
Comparison with Similar Compounds
- 4,6-Dimethyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile
- 4,6-Dimethyl-2-(pyrrolidin-1-yl)pyridine-3-carbonitrile
Comparison: 4,6-Dimethyl-2-(2-oxopropoxy)pyridine-3-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles, making it a valuable compound for targeted research and development.
Properties
IUPAC Name |
4,6-dimethyl-2-(2-oxopropoxy)pyridine-3-carbonitrile | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c1-7-4-8(2)13-11(10(7)5-12)15-6-9(3)14/h4H,6H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIYVYKHDYXJFFN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1C#N)OCC(=O)C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.